3-cyclopropyl-1-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound characterized by its unique combination of functional groups. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The molecular formula of this compound is C_{16}H_{20}F_{N}_{5}O_{2}, and it has a molecular weight of approximately 334.36 g/mol.
This compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis and pharmaceutical compounds. Its synthesis and characterization are often documented in scientific literature and patents.
3-cyclopropyl-1-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione belongs to the class of imidazolidine derivatives. It features a piperidine ring and a fluoropyrimidine moiety, which are significant in drug design due to their biological activity.
The synthesis of 3-cyclopropyl-1-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione typically involves several key steps:
These synthetic routes require careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity.
The molecular structure of 3-cyclopropyl-1-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione can be represented using various structural formulas:
InChI=1S/C16H20FN5O2/c1-2-3-12(21)19(22)15(24)17(26)25(16(24)27)13-6-4-5-7-14(13)23/h4-7,12H,2-3,8-11H2,1H3
The compound features:
3-cyclopropyl-1-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione can participate in several chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 3-cyclopropyl-1-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific biological targets:
Research into these mechanisms is ongoing to fully elucidate how this compound exerts its effects at the molecular level.
The physical properties of 3-cyclopropyl-1-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione include:
Key chemical properties include:
Data on melting point, boiling point, and stability under various conditions are crucial for practical applications but were not specifically detailed in available sources.
3-cyclopropyl-1-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific uses:
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3